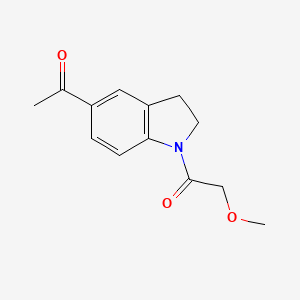
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone
説明
This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure. It might also include information on what class of compounds it belongs to and what it’s used for.
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges in the synthesis and how they were overcome.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable. It might also discuss how the structure was determined, such as through X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions the compound undergoes. This could include its reactivity, what types of reactions it undergoes, and what products are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability.科学的研究の応用
Photochemical Transformations
Research by Plíštil et al. (2006) on the photochemistry of 2-alkoxymethyl-5-methylphenacyl chloride and benzoate demonstrated that irradiation in dry, nonnucleophilic solvents can lead to the formation of 3-alkoxy-6-methylindan-1-ones. This process involves 1,5-hydrogen migration and cyclization of photoenols, suggesting potential applications in synthetic organic chemistry due to the remarkable selectivity of these photoreactions (Plíštil, Šolomek, Wirz, Heger, & Klán, 2006).
Chiral Building Blocks
Izquierdo et al. (2001) described the lipase-mediated resolution of 1,3-butanediol derivatives, highlighting the synthesis of chiral building blocks for pheromone enantiosynthesis. This study illustrates the potential of utilizing enzymatic reactions to achieve high enantiomeric excesses, which could be relevant for the development of chiral compounds related to "1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone" (Izquierdo, Plaza, Rodríguez, Tamayo, & Martos, 2001).
Aldose Reductase Inhibitors
A study by Da Settimo et al. (2003) on cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives revealed a novel class of aldose reductase inhibitors. These compounds showed promise in preventing cataract development, suggesting potential therapeutic applications for related indole-based compounds (Da Settimo, Primofiore, Da Settimo, La Motta, Simorini, Novellino, Greco, Lavecchia, & Boldrini, 2003).
Fluorescent Labeling Reagents
Hirano et al. (2004) developed 6-methoxy-4-quinolone, a novel fluorophore derived from 5-methoxyindole-3-acetic acid, demonstrating strong fluorescence in a wide pH range. This research suggests the potential use of similar compounds for biomedical analysis and fluorescent labeling (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Safety And Hazards
This would involve a discussion of any safety concerns or hazards associated with the compound, such as toxicity, flammability, or environmental impact.
将来の方向性
This would involve a discussion of potential future research directions, such as new applications for the compound, improvements to its synthesis, or unanswered questions about its behavior.
I hope this general information is helpful. If you have a specific question about a different compound, feel free to ask!
特性
IUPAC Name |
1-(5-acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-9(15)10-3-4-12-11(7-10)5-6-14(12)13(16)8-17-2/h3-4,7H,5-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLIQRNRIEMCAPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)N(CC2)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Acetyl-2,3-dihydroindol-1-yl)-2-methoxyethanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



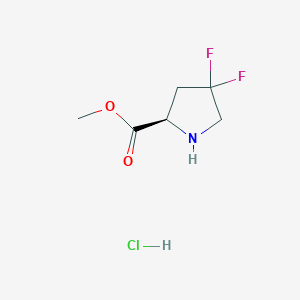
![ethyl 3-bromo-7-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B1405004.png)
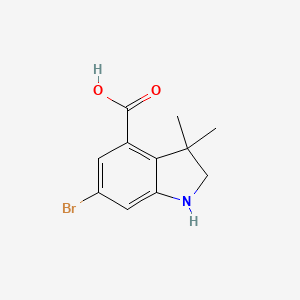
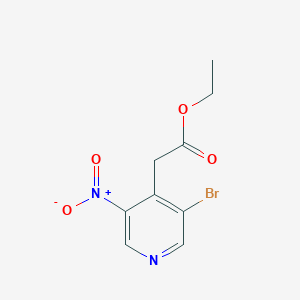
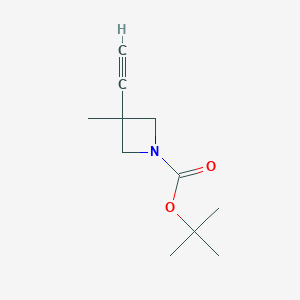
![(1R,5S)-6-methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B1405009.png)
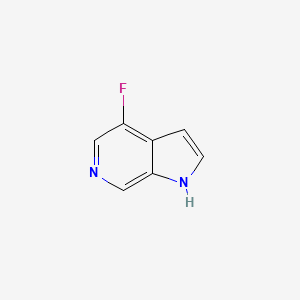
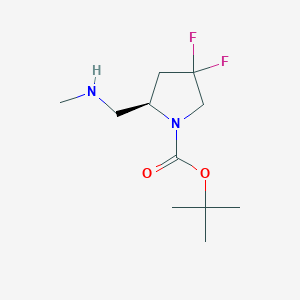
![Methyl 4-aminothieno[3,2-d]pyrimidine-7-carboxylate](/img/structure/B1405013.png)
![tert-Butyl 3-oxo-1-oxa-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B1405014.png)
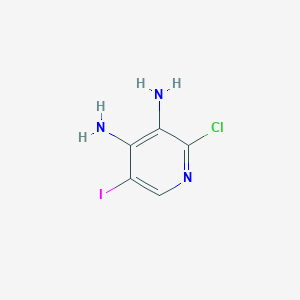
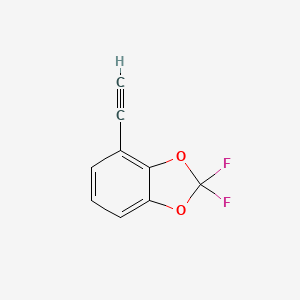
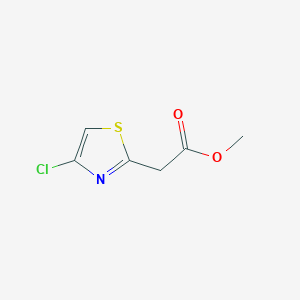
![2-Azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1405021.png)